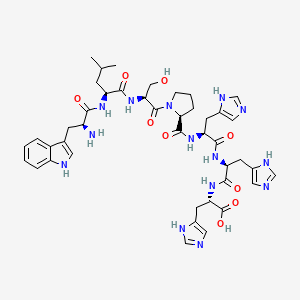
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine is a synthetic peptide composed of seven amino acids. This compound is a nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH), which plays a crucial role in regulating the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized to ensure high purity and consistency, which is critical for its applications in pharmaceuticals and research .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can be used to reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield peptide analogs with altered biological activity .
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone release and its potential therapeutic applications.
Medicine: Explored as a potential treatment for hormone-dependent conditions such as prostate cancer and central precocious puberty.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine involves binding to GnRH receptors on the pituitary gland. This binding triggers a cascade of events leading to the release of LH and FSH. Continuous administration of this peptide results in the downregulation of GnRH receptors, leading to decreased levels of gonadal steroids such as testosterone and estradiol .
Comparison with Similar Compounds
Similar Compounds
Histrelin: Another GnRH analog used for similar therapeutic purposes.
Triptorelin: A decapeptide analog of GnRH with greater potency.
Leuprolide: A nonapeptide analog used in the treatment of hormone-dependent cancers.
Uniqueness
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activity. Its ability to downregulate GnRH receptors makes it particularly effective in reducing gonadal steroid levels .
Properties
CAS No. |
920011-57-0 |
|---|---|
Molecular Formula |
C43H56N14O9 |
Molecular Weight |
913.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C43H56N14O9/c1-23(2)10-31(52-37(59)29(44)11-24-15-48-30-7-4-3-6-28(24)30)38(60)56-35(19-58)42(64)57-9-5-8-36(57)41(63)54-33(13-26-17-46-21-50-26)39(61)53-32(12-25-16-45-20-49-25)40(62)55-34(43(65)66)14-27-18-47-22-51-27/h3-4,6-7,15-18,20-23,29,31-36,48,58H,5,8-14,19,44H2,1-2H3,(H,45,49)(H,46,50)(H,47,51)(H,52,59)(H,53,61)(H,54,63)(H,55,62)(H,56,60)(H,65,66)/t29-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
FRCMCXGPNYQLJV-ZBZKAUHLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















